Superior Acid Stability: Erythromycin B Retains Antibacterial Activity Post-Acid Exposure Unlike Erythromycin A
Erythromycin B demonstrates markedly superior retention of antibacterial activity following acid exposure compared to erythromycin A. After acid treatment designed to simulate gastric conditions, erythromycin B substantially retains its antibacterial activity, whereas erythromycin A loses activity completely [1]. This functional outcome correlates with the structural stability observed in NMR kinetic studies, where erythromycin B and clarithromycin degrade by loss of the cladinose sugar ring with similar rates of reaction, both being far more stable than erythromycin A [1].
| Evidence Dimension | Retention of antibacterial activity after acid exposure |
|---|---|
| Target Compound Data | Substantially retains antibacterial activity |
| Comparator Or Baseline | Erythromycin A: does not retain antibacterial activity |
| Quantified Difference | Qualitative functional difference (activity retained vs. complete loss) |
| Conditions | Acid treatment designed to mimic stomach exposure |
Why This Matters
This functional stability difference is critical for researchers investigating acid-stable macrolide scaffolds or developing oral formulations that must survive gastric transit.
- [1] Tyson P, Hassanzadeh A, Mordi MN, Allison DG, Marquez V, Barber J. Erythromycin B: conformational analysis and antibacterial activity. Med. Chem. Commun. 2011, 2, 331-336. View Source
